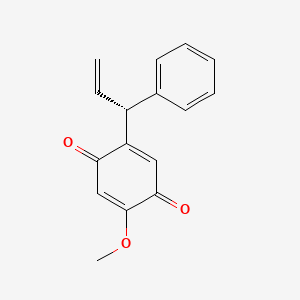

(R)-4-Methoxydalbergione

Description

(R)-4-Methoxydalbergione has been reported in Dalbergia louvelii, Dalbergia parviflora, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSUZUQISVAJJF-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C(=CC1=O)[C@H](C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331958 | |

| Record name | (R)-4-Methoxydalbergione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4646-86-0 | |

| Record name | (R)-(+)-4-Methoxydalbergione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4646-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Methoxydalbergione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-Methoxydalbergione: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Methoxydalbergione, a naturally occurring neoflavonoid, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an in-depth look at its mechanism of action, particularly its role as an inhibitor of the NF-κB signaling pathway. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the heartwood of various species belonging to the Dalbergia genus, a large group of trees, shrubs, and lianas.[1] These species are distributed throughout the tropical and subtropical regions of the world. Documented natural sources of this compound include:

-

Dalbergia retusa [2]

-

Dalbergia melanoxylon (African Blackwood)[1]

-

Dalbergia cochinchinensis [2]

-

Dalbergia miscolobium [3]

-

Dalbergia odorifera [5]

The concentration of this compound can vary between and within species due to factors such as geographical location, age of the plant, and environmental conditions. The heartwood is consistently reported as the primary plant part for isolating this compound.

Quantitative Data on Isolation

Obtaining precise, comparative data on the yield and purity of this compound from its various natural sources is challenging due to the limited availability of standardized reporting in the scientific literature. The following table summarizes available data for related compounds from Dalbergia species to provide a general reference. It is important to note that these values can be influenced by the extraction and purification methods employed.

| Plant Source | Compound | Plant Part | Extraction Method | Purification Method | Yield (mg/g of dry weight) | Purity | Reference |

| Dalbergia odorifera T. Chen | Prunetin | Leaves | Deep Eutectic Solvent-based Negative Pressure Cavitation Extraction | Macroporous Resin Column Chromatography | 1.204 | >80% | [6] |

| Dalbergia odorifera T. Chen | Tectorigenin | Leaves | Deep Eutectic Solvent-based Negative Pressure Cavitation Extraction | Macroporous Resin Column Chromatography | 1.057 | >80% | [6] |

| Dalbergia odorifera T. Chen | Genistein | Leaves | Deep Eutectic Solvent-based Negative Pressure Cavitation Extraction | Macroporous Resin Column Chromatography | 0.911 | >80% | [6] |

| Dalbergia odorifera T. Chen | Biochanin A | Leaves | Deep Eutectic Solvent-based Negative Pressure Cavitation Extraction | Macroporous Resin Column Chromatography | 2.448 | >80% | [6] |

Note: Specific yield and purity data for this compound from these sources were not available in the reviewed literature.

Experimental Protocols

The following protocols are generalized from methods used for the isolation of neoflavonoids and other phenolic compounds from Dalbergia species. Researchers should optimize these protocols based on the specific plant material and available equipment.

General Extraction and Fractionation Workflow

Detailed Extraction Protocol (Adapted from Dalbergia sissoo)

-

Material Preparation: Air-dry the heartwood of the selected Dalbergia species at room temperature in the shade for 15-20 days. Once dried, grind the heartwood into a coarse powder.

-

Solvent Extraction:

-

Place the powdered heartwood (e.g., 2.5 kg) into a large round-bottom flask.

-

Add a sufficient volume of methanol to fully immerse the powder.

-

Perform hot reflux extraction for 8 hours.

-

Filter the extract and repeat the extraction process two more times with fresh methanol.

-

Combine the methanolic extracts.

-

-

Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a viscous mass.

Isolation by Column Chromatography

-

Stationary Phase Preparation: Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Sample Loading: Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of a defined volume (e.g., 500 mL).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel-G plates to identify fractions containing the compound of interest. Visualize spots under UV light.

-

Further Purification: Combine fractions containing this compound and subject them to further purification steps, such as preparative TLC or repeated column chromatography with different solvent systems, until the desired purity is achieved.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated this compound can be determined using reverse-phase HPLC.

-

System: HPLC system with a UV-Vis detector.

-

Column: C18 analytical column (e.g., 5 µm, 4.6 mm x 250 mm).

-

Mobile Phase: An isocratic or gradient system of methanol/water or acetonitrile/water.

-

Flow Rate: Approximately 1 mL/min.

-

Detection: UV detection at 254 nm.

The purity is calculated based on the peak area percentage in the chromatogram.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound exhibits significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

Mechanism of NF-κB Activation (Canonical Pathway)

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. The IKK complex, particularly its catalytic subunit IKKβ, phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[7][8] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.

Inhibition by this compound

This compound exerts its anti-inflammatory effect by targeting and inhibiting the activity of the IKK complex, specifically IKKβ. By inhibiting IKKβ, this compound prevents the phosphorylation of IκBα. This stabilization of IκBα keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Signaling Pathway Diagram

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, primarily due to its anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. While several species of the Dalbergia genus serve as rich natural sources, further research is required to establish standardized and optimized protocols for its isolation to improve yield and purity. The detailed understanding of its mechanism of action provides a strong foundation for its further investigation and development as a novel anti-inflammatory agent. This guide provides a comprehensive starting point for researchers and professionals aiming to explore the full potential of this valuable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Heartwood of Dalbergia cochinchinensis: 4,7,2′-Trihydroxy-4′-methoxyisoflavanol and 6,4′-Dihydroxy-7-methoxyflavane Reduce Cytokine and Chemokine Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. e-nps.or.kr [e-nps.or.kr]

- 5. Heartwood of Dalbergia cochinchinensis: 4,7,2'-Trihydroxy-4'-methoxyisoflavanol and 6,4'-Dihydroxy-7-methoxyflavane Reduce Cytokine and Chemokine Expression In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient extraction and preparative separation of four main isoflavonoids from Dalbergia odorifera T. Chen leaves by deep eutectic solvents-based negative pressure cavitation extraction followed by macroporous resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]

(R)-4-Methoxydalbergione: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Methoxydalbergione, a naturally occurring quinone isolated from various species of the Dalbergia genus, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the discovery, history, and chemical properties of this compound. It further delves into its cytotoxic and anti-inflammatory effects, supported by quantitative data and detailed experimental protocols. The underlying mechanisms of action are explored through the elucidation of its influence on key signaling pathways, including NF-κB, Akt/ERK, and JAK2/STAT3. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction: Discovery and History

This compound belongs to a class of neoflavonoids known as dalbergiones, which are characteristic constituents of tropical woods from the Dalbergia (rosewood) and Machaerium genera. The history of 4-Methoxydalbergione is intrinsically linked to the phytochemical exploration of these valuable timber species.

Early research on dalbergiones was often driven by their role in causing allergic contact dermatitis in individuals exposed to these woods. This prompted further investigation into their chemical structures and biological activities. The stereochemistry of 4-Methoxydalbergione, with a chiral center at the C-4 position, has been a subject of interest, as the biological activity of the enantiomers can differ.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-methoxy-5-[(1R)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| CAS Number | 4646-86-0 |

| Appearance | Yellowish viscous mass |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |

Biological Activities

This compound has demonstrated significant potential in two primary areas of therapeutic interest: oncology and inflammation.

Cytotoxic Activity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines. This activity is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| ECA-109 | Esophageal Carcinoma | 15.79 | [1] |

| J82 | Bladder Cancer | 8.17 | [2] |

| UMUC3 | Bladder Cancer | 14.50 | [2] |

| MG63 | Osteosarcoma | Not specified | [3] |

| U-2 OS | Osteosarcoma | Not specified | [3] |

Anti-inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties. Its mechanism of action in this context involves the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

Mechanisms of Action: Signaling Pathways

The biological effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB.[1] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Modulation of the Akt/ERK Pathway

The Akt/ERK signaling pathway is crucial for cell proliferation, survival, and migration. This compound has been observed to inhibit the phosphorylation of both Akt and ERK1/2, thereby downregulating this pro-survival pathway and contributing to its anticancer effects.[2]

References

The Biosynthesis of (R)-4-Methoxydalbergione in Dalbergia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Methoxydalbergione, a prominent neoflavonoid found in the heartwood of various Dalbergia species, exhibits a range of biological activities, making it a compound of interest for drug development. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. While the initial steps involving the general phenylpropanoid and flavonoid pathways are well-established, the specific enzymatic transformations leading to the characteristic dalbergione core and its stereochemistry are still under investigation. This document consolidates the available transcriptomic data from Dalbergia species, proposes a chemically plausible biosynthetic route based on analogous reactions and synthetic chemistry, and outlines detailed experimental protocols for the elucidation of the remaining enzymatic steps. Quantitative data on flavonoid accumulation in Dalbergia is presented, and key biosynthetic and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex pathway.

Introduction

The genus Dalbergia, comprising species commonly known as rosewoods, is a rich source of secondary metabolites, particularly flavonoids and neoflavonoids. Among these, this compound has garnered significant attention due to its potential pharmacological properties. Neoflavonoids are a class of plant phenols with a 4-phenylcoumarin or related backbone, differing from the 2-phenylchroman skeleton of flavonoids and the 3-phenylchroman of isoflavonoids. The biosynthesis of these complex molecules is a testament to the intricate enzymatic machinery present in plants. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel biocatalysts for synthetic chemistry.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which provides the precursor phenylalanine. This is followed by the core flavonoid biosynthetic pathway leading to the formation of chalcones and flavanones. Subsequently, the pathway diverges towards isoflavonoids, which are the likely precursors to neoflavonoids in Dalbergia. The key, yet to be fully elucidated, steps involve the rearrangement of an isoflavonoid intermediate to form a 4-phenylcoumarin scaffold, followed by stereospecific reduction and oxidation to yield the final product.

Phenylpropanoid and Flavonoid Biosynthesis (Established Pathway)

The initial steps of the pathway are well-characterized and involve the following key enzymes, for which candidate genes have been identified in Dalbergia odorifera[1]:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.

Isoflavonoid Branch (Established Pathway)

From (2S)-naringenin, the pathway proceeds to the synthesis of isoflavones, a key branching point:

-

Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes the 2,3-aryl migration of the B-ring of a flavanone to produce a 2-hydroxyisoflavanone.

-

2-Hydroxyisoflavanone dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone to form the corresponding isoflavone (e.g., daidzein or formononetin).

Proposed Neoflavonoid Pathway to this compound (Hypothetical)

The subsequent steps leading to this compound are not yet fully elucidated and are proposed based on chemical synthesis studies and the presence of related compounds in Dalbergia. A plausible route involves the formation of a 4-phenylcoumarin intermediate.

-

Rearrangement to a 4-Phenylcoumarin: An isoflavone, such as formononetin (which is methylated daidzein), is proposed to undergo an enzymatic rearrangement to form a 4-phenylcoumarin derivative like dalbergin. The enzyme catalyzing this step is currently unknown but may belong to the cytochrome P450 superfamily or be a novel type of isomerase.

-

Reduction of the 4-Phenylcoumarin: The resulting 4-phenylcoumarin undergoes a stereospecific reduction of the C3-C4 double bond to introduce the chiral center. This reaction is likely catalyzed by a reductase, possibly an oxidoreductase, that preferentially produces the (R)-enantiomer.

-

Hydroxylation and Oxidation: The reduced intermediate is then likely hydroxylated and subsequently oxidized to form the quinone ring of 4-methoxydalbergione. These steps are likely catalyzed by cytochrome P450 monooxygenases and/or other oxidases.

-

O-Methylation: The methoxy group at the 4-position could be introduced at various stages of the pathway, potentially on a precursor like 2-hydroxy-4-methoxybenzophenone or later on the 4-phenylcoumarin or dalbergione scaffold. O-methyltransferases (OMTs) are responsible for this methylation. Transcriptomic studies in Dalbergia odorifera have identified several candidate OMT genes.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound in Dalbergia.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway is scarce, studies on flavonoid accumulation in Dalbergia species provide valuable insights into the regulation of precursor pathways.

Table 1: Flavonoid Content in Mechanically Wounded Dalbergia odorifera

| Compound | Control (µg/g DW) | Wounded (µg/g DW) | Fold Change |

| Liquiritigenin | 2.5 ± 0.3 | 15.8 ± 1.5 | 6.3 |

| Naringenin | 1.8 ± 0.2 | 25.4 ± 2.1 | 14.1 |

| Formononetin | 0.5 ± 0.1 | 3.2 ± 0.4 | 6.4 |

| Daidzein | Not detected | 1.2 ± 0.2 | - |

Data summarized from a study on mechanical wounding in D. odorifera cell suspensions.[1]

Experimental Protocols

The elucidation of the hypothetical steps in the this compound pathway requires the identification and characterization of the key enzymes. The following are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

A comparative transcriptomic analysis of Dalbergia tissues with high and low accumulation of dalbergiones can identify candidate genes for the unknown enzymes.

Experimental Workflow:

Caption: Workflow for identifying candidate biosynthetic genes.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Candidate genes identified from transcriptomic studies can be functionally characterized by heterologous expression in microbial systems like Escherichia coli or Saccharomyces cerevisiae.

Protocol for Enzyme Characterization:

-

Gene Cloning: Amplify the full-length open reading frame of the candidate gene from Dalbergia cDNA and clone it into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression construct into the chosen host organism. Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Substrate Feeding: Incubate the purified enzyme with the putative substrate (e.g., formononetin for the rearrangement enzyme, dalbergin for the reductase) and necessary co-factors (e.g., NADPH for reductases, S-adenosylmethionine for OMTs).

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.

-

Stereochemistry Analysis: For the reductase, determine the stereochemistry of the product using chiral HPLC or by comparing its retention time and optical rotation with authentic (R)- and (S)-standards.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the enzyme by varying the substrate concentration and measuring the initial reaction rates.

In Vivo Functional Validation using Virus-Induced Gene Silencing (VIGS)

To confirm the role of a candidate gene in vivo, VIGS can be employed to downregulate its expression in Dalbergia seedlings, followed by metabolite analysis.

Experimental Workflow:

Caption: Workflow for in vivo gene function validation using VIGS.

Conclusion and Future Perspectives

The biosynthesis of this compound in Dalbergia represents a fascinating example of the diversification of flavonoid pathways to produce unique neoflavonoid structures. While the upstream pathway leading to isoflavonoid precursors is well-understood, the key enzymatic steps that define the neoflavonoid branch remain a significant area for future research. The identification and characterization of the proposed rearrangement enzyme, the stereospecific reductase, and the subsequent oxidizing enzymes will be pivotal in fully elucidating this pathway. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel these remaining mysteries. A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable neoflavonoids for pharmaceutical applications.

References

(R)-4-Methoxydalbergione: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Neoflavonoid

Introduction

(R)-4-Methoxydalbergione is a naturally occurring neoflavonoid found in various species of the Dalbergia genus, commonly known as rosewoods.[1][2] This chiral molecule has garnered significant interest within the scientific community due to its diverse biological activities, particularly its anti-inflammatory and cytotoxic properties.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and known biological mechanisms of action. Detailed experimental protocols for its synthesis and isolation, along with a summary of key quantitative data, are presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a quinone derivative with a stereocenter at the benzylic position of the 1-phenylallyl substituent. Its systematic IUPAC name is 2-methoxy-5-[(1R)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₃ | [1][4] |

| Molecular Weight | 254.28 g/mol | [1][4] |

| CAS Number | 4646-86-0 | [1][3] |

| Appearance | Yellow, needle-shaped crystals | [5] |

| Melting Point | 112-113 °C | [6] |

| Boiling Point | 395.7 ± 42.0 °C (Predicted) | [6] |

| SMILES | COC1=CC(=O)C(=CC1=O)--INVALID-LINK--C2=CC=CC=C2 | [1] |

Biological Activity and Signaling Pathways

Research has primarily focused on the anti-inflammatory properties of 4-methoxydalbergione. Studies have shown that it can inhibit the production of key inflammatory mediators. The primary mechanism of action appears to be the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Anti-inflammatory Effects

4-Methoxydalbergione has been demonstrated to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

NF-κB Signaling Pathway

The anti-inflammatory effects of 4-methoxydalbergione are largely attributed to its ability to interfere with the activation of the NF-κB pathway.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, which binds to Toll-like receptor 4 (TLR4), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 4-Methoxydalbergione is thought to inhibit this process, thereby downregulating the expression of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Stereoselective Synthesis of this compound

A multi-step synthesis starting from 2-hydroxy-4-methoxybenzophenone has been reported, with the key step being an asymmetric catalytic hydrogenation to establish the desired stereochemistry.[5]

Workflow for the Synthesis of this compound

Caption: Key steps in the stereoselective synthesis of this compound.

Key Reagents and Conditions: [5]

-

Step 1 (Wittig-type Reaction): ((ethoxycarbonyl)methylene)triphenylphosphorane, toluene, reflux.

-

Step 2 (Reduction): LiAlH₄, THF/Et₂O, 0 °C.

-

Step 3 (Methylation): MeI, K₂CO₃, acetone, reflux.

-

Step 4 (Asymmetric Catalytic Hydrogenation): [Rh((S,S)-bdpp)(NBD)]ClO₄, H₂ (80 bar).

-

Step 5 (Demethylation): BBr₃, CH₂Cl₂, 0 °C.

-

Step 6 (Oxidation): Salcomine, O₂, DMF.

Isolation from Dalbergia Species

This compound and related compounds can be isolated from the heartwood of various Dalbergia species. A general protocol involves extraction with an organic solvent followed by chromatographic separation.

General Isolation Protocol:

-

Extraction: The dried and powdered heartwood of the Dalbergia species is extracted with a solvent such as methanol or ethanol.[4]

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel.[4]

-

Purification: Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the separation of different compounds. Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by recrystallization or preparative HPLC.[4]

Summary of Quantitative Data

Table 2: Biological Activity Data for 4-Methoxydalbergione

| Assay | Cell Line | IC₅₀ / Effect | Reference |

| Inhibition of NO production | BV2 microglia | Significant inhibition at 10 µM | [3] |

| Inhibition of PGE₂ production | BV2 microglia | Significant inhibition at 10 µM | [3] |

| Inhibition of TNF-α production | Primary rat microglia | Dose-dependent inhibition | [3] |

| Inhibition of IL-6 production | Primary rat microglia | Dose-dependent inhibition | [3] |

| Neuroprotective effect against glutamate-induced toxicity | HT22 cells | Significant protection at 5 µM | [3] |

Note: The stereochemistry of 4-methoxydalbergione was not always specified in the cited biological studies.

Conclusion

This compound is a neoflavonoid with significant potential for development as an anti-inflammatory and neuroprotective agent. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a solid foundation for further investigation. The availability of a stereoselective synthetic route opens up possibilities for producing enantiomerically pure material for detailed pharmacological studies. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical models of inflammatory and neurodegenerative diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Heme Oxygenase-1-Inducing Activity of 4-Methoxydalbergione and 4'-Hydroxy-4-methoxydalbergione from Dalbergia odorifera and Their Anti-inflammatory and Cytoprotective Effects in Murine Hippocampal and BV2 Microglial Cell Line and Primary Rat Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-Methoxydalbergione: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the mechanism of action of (R)-4-Methoxydalbergione, a naturally occurring neoflavonoid with significant anti-inflammatory and anti-cancer properties. This document collates key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Data Presentation

Anti-proliferative Activity of this compound

This compound has demonstrated cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| ECA-109 | Esophageal Squamous Cell Carcinoma | 15.79 | [1] |

| J82 | Bladder Cancer | 8.17 | |

| UMUC3 | Bladder Cancer | 14.50 |

Inhibition of Inflammatory Mediators

This compound has been shown to inhibit the production of key pro-inflammatory mediators in various cell models, primarily in lipopolysaccharide (LPS)-stimulated macrophages. While precise dose-response data is not consistently available in tabular format in the literature, the following table summarizes the observed inhibitory effects.

| Inflammatory Mediator | Cell Model | Effect | Citation |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition. | |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition. | |

| Interleukin-1β (IL-1β) | LPS-stimulated RAW 264.7 macrophages | Inhibition of production. | |

| Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of production. | |

| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of production. | |

| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW 264.7 macrophages | Downregulation of expression. | |

| Cyclooxygenase-2 (COX-2) | LPS-stimulated RAW 264.7 macrophages | Downregulation of expression. |

Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Nrf2/HO-1 Signaling Pathway Activation

This compound can induce the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress.

Regulation of Akt/ERK and JAK2/STAT3 Signaling

This compound has also been reported to modulate the Akt/ERK and JAK2/STAT3 signaling pathways, which are crucial for cell proliferation, survival, and differentiation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay (CCK-8)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (450 nm)

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution

Protocol:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours in a humidified incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours in the incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution

Protocol:

-

Seed cells into a 6-well or 12-well plate and grow until they form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Measure the width of the scratch at different points for each image.

-

Calculate the percentage of wound closure over time to determine the effect on cell migration.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., NF-κB p65, IκBα, p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, LC3-I/II, Beclin-1).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time. For inflammatory studies, stimulate with LPS for a specified period.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

-

ELISA kits for the specific cytokines of interest

-

96-well ELISA plates

-

Plate reader

-

Cell culture supernatants from treated and control cells

Protocol:

-

Collect cell culture supernatants from cells treated with this compound and/or LPS.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Incubating and washing the plate.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

Nitric Oxide (NO) Assay (Griess Assay)

Objective: To measure the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

-

Griess Reagent System

-

96-well plates

-

Plate reader (540-570 nm)

-

Cell culture supernatants from treated and control cells

-

Nitrite standard solution

Protocol:

-

Collect cell culture supernatants from cells treated with this compound and/or LPS.

-

Add 50 µL of supernatant to a 96-well plate in triplicate.

-

Prepare a standard curve using the nitrite standard solution.

-

Add 50 µL of Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540-570 nm within 30 minutes.

-

Calculate the nitrite concentration in the samples based on the standard curve.

Autophagy Assessment (LC3-II/LC3-I Ratio)

Objective: To evaluate the induction of autophagy by this compound by measuring the conversion of LC3-I to LC3-II.

Protocol: This is typically performed using Western blot analysis as described above, with primary antibodies specific for LC3. The ratio of the lipidated form (LC3-II) to the unlipidated form (LC3-I) is used as an indicator of autophagosome formation. An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy. Analysis of other autophagy-related proteins like Beclin-1 can provide further evidence.

Conclusion

This compound is a promising natural compound with multifaceted mechanisms of action. Its ability to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB, Nrf2/HO-1, Akt/ERK, and JAK2/STAT3, underscores its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic applications of this compound. Future research should focus on obtaining more precise quantitative dose-response data and validating these in vitro findings in preclinical in vivo models.

References

(R)-4-Methoxydalbergione: A Comprehensive Technical Review of its Therapeutic Potential

(R)-4-Methoxydalbergione, a naturally occurring neoflavonoid, has garnered significant scientific attention for its diverse pharmacological activities. Isolated from various plant species, notably from the genus Dalbergia, this compound has demonstrated promising anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the current literature on this compound, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used for its evaluation.

Quantitative Biological Data

The biological activity of this compound has been quantified in numerous studies, providing valuable insights into its potency and therapeutic window. The following tables summarize the key quantitative data available in the literature.

Table 1: Anti-inflammatory and Cytoprotective Activities

| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| BV2 microglia | Nitric Oxide (NO) Production | Inhibition of LPS-stimulated NO production | Dose-dependent inhibition | [1] |

| BV2 microglia | Prostaglandin E2 (PGE2) Production | Inhibition of LPS-stimulated PGE2 production | Dose-dependent inhibition | [1] |

| HT22 hippocampal cells | Heme Oxygenase-1 (HO-1) Induction | Upregulation of HO-1 protein levels | Effective induction | [1] |

| Primary rat microglia | Pro-inflammatory Cytokine Production | Attenuation of cytokine production | Significant reduction | [1] |

Table 2: Anticancer Activities

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| MG63 | Osteosarcoma | MTT Assay (Cell Viability) | Time- and dose-dependent inhibition | [2] |

| U-2 OS | Osteosarcoma | MTT Assay (Cell Viability) | Time- and dose-dependent inhibition | [2] |

| ECA-109 | Esophageal Carcinoma | Cell Counting Kit-8 (CCK-8) Assay | Significant inhibition of proliferation | [3] |

| KYSE-105 | Esophageal Carcinoma | Cell Counting Kit-8 (CCK-8) Assay | Significant inhibition of proliferation | [3] |

| J82 | Bladder Cancer | Cell Proliferation Assay | Inhibition of cell growth | |

| UMUC3 | Bladder Cancer | Cell Proliferation Assay | Inhibition of cell growth | |

| Human Astroglioma Cells | Astroglioma | Cell Cycle Analysis | G2 phase arrest | [3] |

Key Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily the Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Anti-inflammatory Mechanism via NF-κB Inhibition

Inflammation is a critical process in many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response.[4][5] this compound has been shown to suppress inflammation by inhibiting the NF-κB pathway.[1] In response to stimuli like lipopolysaccharide (LPS), this compound prevents the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][6]

References

- 1. Heme Oxygenase-1-Inducing Activity of 4-Methoxydalbergione and 4'-Hydroxy-4-methoxydalbergione from Dalbergia odorifera and Their Anti-inflammatory and Cytoprotective Effects in Murine Hippocampal and BV2 Microglial Cell Line and Primary Rat Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. 4‑Methoxydalbergione inhibits esophageal carcinoma cell proliferation and migration by inactivating NF‑κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-Methoxydalbergione: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

An In-depth Analysis for Researchers and Drug Development Professionals

(R)-4-Methoxydalbergione, a naturally occurring neoflavonoid primarily isolated from plants of the Dalbergia genus, has a rich history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of its pharmacological properties, focusing on its anti-inflammatory and cytoprotective mechanisms of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Traditional Medicine Context

Plants of the Dalbergia genus, commonly known as rosewoods, have been utilized for centuries in various traditional medicine systems across the globe. Extracts from these plants have been empirically used to treat a range of ailments, including inflammatory disorders, pain, and infections. This compound is one of the key bioactive constituents identified in these extracts, and scientific investigations have begun to validate its traditional applications by elucidating its molecular mechanisms of action.

Pharmacological Activities and Quantitative Data

The primary pharmacological effect of this compound investigated to date is its potent anti-inflammatory activity. This activity is attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Quantitative data from various studies are summarized below.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| 4-Methoxydalbergione | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Not explicitly provided, but demonstrated potent inhibition. | [1] |

| Sativanone (a related flavonoid from Dalbergia) | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 12.48 µg/mL | [1] |

| NF-κB Activation Inhibitor IV (a resveratrol analog) | TNF-α-stimulated NF-κB reporter activity | 293T cells | 150 nM |

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory and cytoprotective effects through the modulation of two critical signaling pathways: the NF-κB pathway and the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

This compound has been shown to inhibit the activation of the NF-κB pathway.[2] This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[2] The suppression of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1).

Compounds structurally related to this compound have been shown to activate the Nrf2 pathway.[3] This activation contributes to its anti-inflammatory effects by enhancing the cellular antioxidant defense mechanisms, thereby mitigating oxidative stress that often accompanies inflammation.

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of this compound from the heartwood of Dalbergia species is as follows:

-

Extraction: The air-dried and powdered heartwood is extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: The chloroform or ethyl acetate fraction, which typically contains this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

NF-κB (p65) Nuclear Translocation Assay

This assay is used to determine the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation.

-

Cell Fractionation: Nuclear and cytoplasmic extracts are prepared using a commercial kit.

-

Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against p65 and a nuclear marker (e.g., Lamin B) or a cytoplasmic marker (e.g., β-actin).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative amount of p65 in the nucleus versus the cytoplasm.

Nrf2 Nuclear Translocation Assay

This assay is employed to assess the ability of this compound to induce the nuclear translocation of Nrf2.

-

Cell Culture: HepG2 cells are typically used and maintained in DMEM with 10% FBS.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 6 hours).

-

Cell Fractionation: Nuclear and cytoplasmic extracts are prepared.

-

Western Blotting: Similar to the NF-κB assay, nuclear and cytoplasmic proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Nrf2 and appropriate cellular compartment markers.

-

Detection and Analysis: The amount of Nrf2 in the nucleus is quantified to determine the extent of its translocation.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory properties. Its dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 pathway makes it an attractive candidate for the development of novel therapeutics for inflammatory diseases.

Future research should focus on:

-

Conducting comprehensive dose-response studies to establish precise IC50 values for NF-κB inhibition and EC50 values for Nrf2 activation.

-

Investigating the in vivo efficacy and safety of this compound in animal models of inflammatory diseases.

-

Elucidating the specific molecular targets of this compound within the NF-κB and Nrf2 signaling cascades.

-

Exploring the potential of this compound in the treatment of chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The detailed information on its mechanisms of action and the provided experimental protocols will be valuable for designing and conducting future studies in this exciting area of natural product research.

References

Spectroscopic Profile of (R)-4-Methoxydalbergione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-Methoxydalbergione, a naturally occurring neoflavonoid found in plants of the Dalbergia genus. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Unfortunately, despite a comprehensive search of available scientific literature and databases, specific experimental ¹H and ¹³C NMR data for this compound could not be located. While spectroscopic data for other related neoflavonoids and compounds isolated from Dalbergia species are available, the specific chemical shifts and coupling constants for the (R)-enantiomer of 4-Methoxydalbergione have not been reported in the searched resources.

Researchers requiring this specific data are encouraged to perform NMR analysis on a purified sample of this compound. The general experimental protocols for such an analysis are outlined in Section 2.

Mass Spectrometry (MS) Data

Mass spectrometry data provides valuable information about the molecular weight and elemental composition of a compound. The following data for 4-Methoxydalbergione and its hydroxylated analogue have been compiled from public databases.

Table 1: Mass Spectrometry Data for 4-Methoxydalbergione and Related Compounds

| Compound | Molecular Formula | Adduct | Precursor m/z (Experimental) |

| 4-Methoxydalbergione | C₁₆H₁₄O₃ | [M+H]⁺ | Not available |

| [M-H]⁻ | Not available | ||

| (S)-4'-Hydroxy-4-methoxydalbergione | C₁₆H₁₄O₄ | [M+H]⁺ | 271.09648 (Predicted) |

| [M-H]⁻ | 269.08192 (Predicted) |

Note: Experimental m/z values for the protonated and deprotonated molecules of this compound were not explicitly found. The data for the related compound (S)-4'-Hydroxy-4-methoxydalbergione is provided for reference.

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR and MS data for neoflavonoids like this compound. These protocols are based on standard practices in natural product chemistry.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Data Acquisition:

-

¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the hydrogen atoms in the molecule.

-

¹³C NMR: One-dimensional carbon NMR spectra are acquired to identify the chemical shifts of all carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete structural assignment.

-

COSY: Identifies proton-proton couplings within the same spin system.

-

HSQC: Correlates directly bonded proton and carbon atoms.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule.

-

Mass Spectrometry

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are commonly used for accurate mass measurements.

Data Acquisition:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids and other natural products.

-

Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which allows for the determination of the elemental composition.

-

Tandem MS (MS/MS): In MS/MS experiments, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic data and analytical methodologies relevant to this compound. The absence of specific NMR data in the current literature highlights an opportunity for further research to fully characterize this and other related natural products.

Methodological & Application

(R)-4-Methoxydalbergione: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays and detailed protocols for evaluating the biological activity of (R)-4-Methoxydalbergione. This compound, a naturally occurring neoflavonoid, has demonstrated significant anti-inflammatory and cytotoxic properties in preclinical studies. The following sections detail the experimental procedures to assess these effects and summarize key quantitative data from published literature.

Summary of Quantitative Data

The following tables summarize the reported in vitro bioactivities of this compound.

Table 1: Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Treatment | Concentration | Result | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS-stimulated | Various | Inhibition of NO production | [1] |

| Prostaglandin E2 (PGE2) Production | BV2 Microglial Cells | LPS-stimulated | Dose-dependent | Suppression of PGE2 production | |

| iNOS Expression | BV2 Microglial Cells | LPS-stimulated | Dose-dependent | Inhibition of iNOS expression | |

| COX-2 Expression | BV2 Microglial Cells | LPS-stimulated | Dose-dependent | Inhibition of COX-2 expression | |

| Pro-inflammatory Cytokine Production | Primary Rat Microglia | LPS-stimulated | Various | Attenuation of pro-inflammatory cytokines |

Table 2: Cytotoxic Activity of this compound

| Assay | Cell Line | Concentration | Result | Reference |

| Cell Proliferation | MG63 Osteosarcoma Cells | Dose-dependent | Strong inhibition of proliferation | [2] |

| Apoptosis Induction | MG63 Osteosarcoma Cells | Dose-dependent | Induction of apoptosis | [2] |

| Soft Agar Colony Formation | MG63 Osteosarcoma Cells | Various | Inhibition of colony formation | [2] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as human osteosarcoma cells (MG63). The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[1][2].

Materials:

-

This compound

-

Target cancer cell line (e.g., MG63)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and then add the solubilization solvent.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Anti-Inflammatory Activity Assays

These protocols are designed to evaluate the anti-inflammatory effects of this compound in macrophage cell lines (e.g., RAW 264.7) or primary microglia stimulated with lipopolysaccharide (LPS).

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

This protocol quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

-

This compound

-

RAW 264.7 cells or primary microglia

-

LPS

-

Commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Follow steps 1-5 from the Griess Assay protocol to obtain cell culture supernatants.

-

ELISA: Perform the ELISA for each cytokine and PGE2 according to the manufacturer's instructions provided with the specific kit[3][4]. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody (often biotinylated).

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: Calculate the concentration of each cytokine and PGE2 in the samples based on the standard curve generated in the assay.

This method is used to determine the effect of this compound on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Materials:

-

This compound

-

RAW 264.7 cells or BV2 microglial cells

-

LPS

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells as described in the Griess Assay protocol. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Anti-Inflammation

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. The following diagram illustrates the proposed mechanism.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound.

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Workflow for Cytotoxicity (MTT) Assay

The following diagram illustrates the workflow for determining the cytotoxicity of this compound.

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for (R)-4-Methoxydalbergione Cell-Based Assays

Introduction

(R)-4-Methoxydalbergione is a naturally occurring neoflavonoid isolated from the heartwood of Dalbergia species.[1][2] Preclinical studies have revealed its potential as a therapeutic agent due to its significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][3][4] These application notes provide detailed protocols for cell-based assays to investigate and quantify the biological activities of this compound, specifically focusing on its anti-inflammatory and cytotoxic effects.

Mechanism of Action Overview

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response, by preventing the degradation of its inhibitor, IκBα.[1] This leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6] Furthermore, this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators.[1] The compound also induces the expression of the antioxidant and anti-inflammatory enzyme heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway.[1]

In the context of cancer, this compound has been demonstrated to inhibit the growth of human osteosarcoma cells.[4] This anti-proliferative activity is associated with the induction of apoptosis and the downregulation of the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[4]

I. Anti-inflammatory Activity Assessment

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Protocol: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

Materials and Reagents:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

Mouse TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

-

LPS Stimulation: After pre-treatment, add 10 µL of LPS solution (10 µg/mL stock) to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.

-

TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

Data Presentation: Inhibition of TNF-α Production

| This compound (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |

| 0 (Unstimulated) | 50 ± 8 | - |

| 0 (LPS only) | 1200 ± 95 | 0 |

| 1 | 980 ± 70 | 18.3 |

| 5 | 650 ± 55 | 45.8 |

| 10 | 320 ± 30 | 73.3 |

| 25 | 150 ± 20 | 87.5 |

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by this compound.

II. Cytotoxicity and Apoptosis Induction Assessment

This protocol details a method to assess the cytotoxic effects of this compound on human osteosarcoma cells (e.g., U2OS) and to determine if cell death occurs via apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

Caption: Workflow for assessing the cytotoxicity and apoptosis-inducing activity of this compound.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Materials and Reagents:

-

U2OS human osteosarcoma cell line

-

McCoy's 5A Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed U2OS cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-